

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 5-oxohexanoate

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Compound of Interest

Compound Name: Ethyl 5-oxohexanoate

Cat. No.: B130351

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy of **ethyl 5-oxohexanoate**, a molecule of interest in various chemical and pharmaceutical research domains. This document details the characteristic vibrational frequencies, a standardized experimental protocol for spectral acquisition, and a logical framework for interpreting the spectral data.

Core Data Presentation: Infrared Absorption Peaks

The infrared spectrum of **ethyl 5-oxohexanoate** is characterized by distinct absorption bands corresponding to the vibrational modes of its constituent functional groups. The quantitative data, including peak positions (wavenumber in cm^{-1}) and corresponding transmittance, are summarized in the table below. This information is critical for substance identification, purity assessment, and quality control in research and development settings.

Wavenumber (cm ⁻¹)	Transmittance (%)	Tentative Vibrational Mode Assignment	Functional Group
2981	60.5	C-H Stretch (Asymmetric)	Alkyl (CH ₃ , CH ₂)
2940	66.8	C-H Stretch (Symmetric)	Alkyl (CH ₃ , CH ₂)
1738	7.9	C=O Stretch	Ester
1717	12.5	C=O Stretch	Ketone
1450	65.2	C-H Bend (Scissoring)	Alkyl (CH ₂)
1413	66.8	C-H Bend	Alkyl (CH ₂) adjacent to C=O
1366	51.5	C-H Bend (Symmetric)	Alkyl (CH ₃)
1240	36.6	C-O Stretch (Asymmetric)	Ester
1173	29.8	C-O Stretch (Symmetric)	Ester
1095	53.6	C-C Stretch	Alkyl Chain
1030	58.1	C-C Stretch	Alkyl Chain

Experimental Protocol for Infrared Spectrum Acquisition

The following is a detailed methodology for obtaining the Fourier Transform Infrared (FTIR) spectrum of a liquid sample such as **ethyl 5-oxohexanoate**. This protocol is based on standard laboratory practices for neat liquid analysis.

Instrumentation:

- A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
- Sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
- Pipette or dropper.
- Lens tissue and a suitable volatile solvent (e.g., acetone or isopropanol) for cleaning.

Procedure:

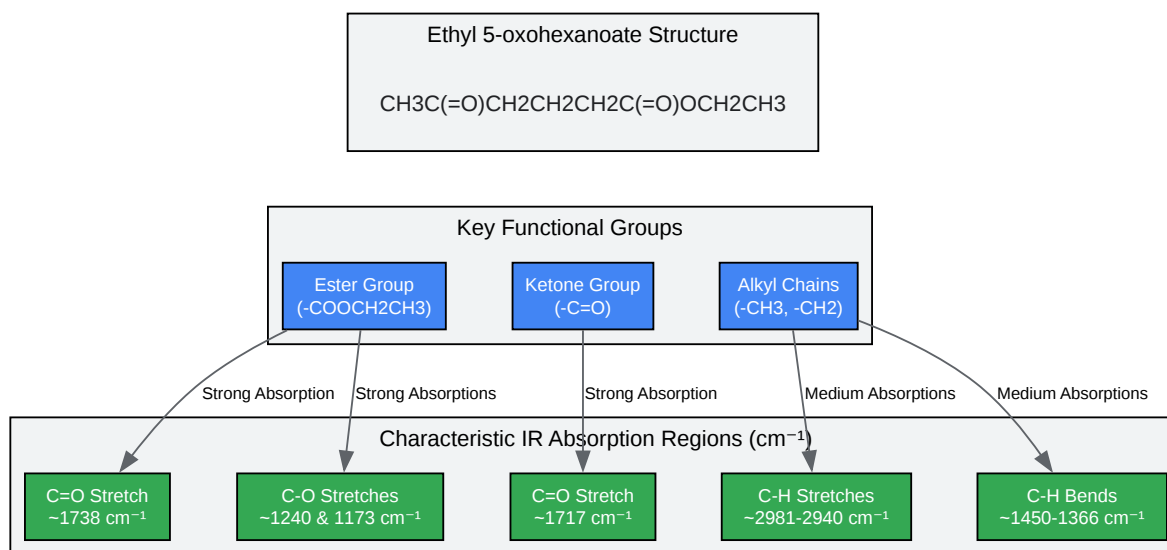
- Instrument Preparation:
 - Ensure the spectrometer is powered on and has undergone its necessary system checks.
 - Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
- Background Spectrum Acquisition:
 - Clean the salt plates thoroughly with a suitable solvent and allow them to dry completely.
 - Acquire a background spectrum with the empty, clean salt plates in the sample holder. This will account for any atmospheric and instrumental absorptions.
- Sample Preparation (Neat Liquid Film):
 - Place a single drop of **ethyl 5-oxohexanoate** onto the center of one of the salt plates.
 - Carefully place the second salt plate on top of the first, gently pressing to create a thin, uniform liquid film between the plates.
- Sample Spectrum Acquisition:
 - Place the prepared salt plate assembly into the sample holder of the spectrometer.
 - Acquire the sample spectrum. Typical acquisition parameters include:
 - Scan Range: 4000 cm^{-1} to 400 cm^{-1}

- Resolution: 4 cm⁻¹
- Number of Scans: 16 to 32 (to improve signal-to-noise ratio)
- Data Processing:
 - The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
- Cleaning:
 - After analysis, disassemble the salt plates and clean them thoroughly with a suitable solvent to remove all traces of the sample.
 - Store the salt plates in a desiccator to prevent fogging from atmospheric moisture.

Visualization of Key Structural-Spectral Relationships

The following diagram illustrates the logical connection between the primary functional groups within the **ethyl 5-oxohexanoate** molecule and their characteristic absorption regions in the infrared spectrum.

Logical Flow: Functional Groups to IR Absorption Regions



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Functional groups and their IR absorption regions.

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